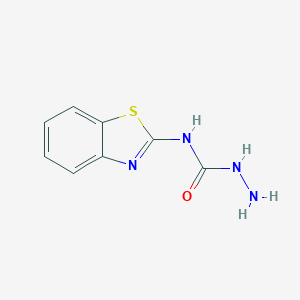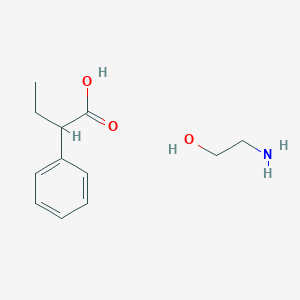
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, also known as PHPC, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been studied extensively in the field of medicine, where it has shown promise as a potential treatment for various diseases. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects suggest that 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide could have beneficial effects in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity in cells and animals, which makes it a potentially useful compound for in vivo studies. However, one limitation of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide-based therapies for various diseases, including arthritis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, which could lead to the development of more targeted therapies. Finally, research is needed to explore the potential applications of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in other fields, such as agriculture and materials science.
Métodos De Síntesis
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can be synthesized using several methods, including the reaction of 4-hydroxypyrazole-3-carboxylic acid with formaldehyde and sodium borohydride. Another method involves the reaction of 4-hydroxypyrazole-3-carboxylic acid with dimethylformamide dimethyl acetal and sodium borohydride. Both of these methods have been used successfully to produce 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in the laboratory.
Propiedades
Número CAS |
136767-51-6 |
|---|---|
Nombre del producto |
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide |
Fórmula molecular |
C5H7N3O3 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
4-hydroxy-3-(hydroxymethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)3-4(10)2(1-9)7-8-3/h9-10H,1H2,(H2,6,11)(H,7,8) |
Clave InChI |
NBCUWEVMNACLRY-UHFFFAOYSA-N |
SMILES isomérico |
C(C1=C(C(=NN1)C(=O)N)O)O |
SMILES |
C(C1=NNC(=C1O)C(=O)N)O |
SMILES canónico |
C(C1=C(C(=NN1)C(=O)N)O)O |
Sinónimos |
1H-Pyrazole-3-carboxamide, 4-hydroxy-5-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

